ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate
Description
Ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate is a hybrid heterocyclic compound featuring a benzo[f]chromene scaffold linked via an amide bond to a substituted thiophene ring. This structural combination suggests applications in medicinal chemistry (e.g., antimicrobial or antioxidant agents) and materials science .
Properties
IUPAC Name |
ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-2-26-20(24)14-9-10-28-19(14)22-18(23)16-11-15-13-6-4-3-5-12(13)7-8-17(15)27-21(16)25/h3-11H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOAJXEVJKASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate typically involves multi-step organic reactions
Preparation of Benzochromene Core: The benzochromene core can be synthesized through a cyclization reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.
Formation of Amido Group: The amido group is introduced by reacting the benzochromene derivative with an appropriate amine, such as thiophene-3-carboxamide, under acidic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amido or ester groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Modifications
Key Observations :
- Benzo[f]chromene vs. Chromene Derivatives : The benzo[f]chromene core in the target compound extends conjugation compared to simpler chromenes (e.g., 2-oxochromene in ), enhancing UV absorption and stability .
- Amide vs.
- Substituent Effects : The 4-hydroxyphenyl group in compound 6o and methoxy/hydroxy groups in compound H enhance solubility and antioxidant activity, while the thiophene-3-carboxylate in the target compound may favor π-π stacking interactions.
Comparison :
- The target compound likely requires a coupling reaction (e.g., EDC/HOBt) between pre-synthesized chromene and thiophene precursors, similar to methods in .
- Lower yields in compound 6o highlight challenges in multi-component reactions, whereas chromatographic purification is common across analogues.
Table 3: Functional Properties of Analogues
Key Findings :
- Antioxidant Activity: Compound H’s cyanoacrylamide group enhances radical scavenging ; the target compound’s chromene-thiophene system may similarly stabilize free radicals.
- Antibacterial Activity : Acylated tetrahydrobenzo[b]thiophenes (e.g., compound 2 ) disrupt bacterial membranes, suggesting the target compound’s amide group could mimic this mechanism.
- Thermal Stability : Higher melting points in analogues (213–226°C) suggest the target compound may exhibit similar stability due to rigid aromatic systems.
Crystallographic and Spectroscopic Data
- Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate : Crystallographic data confirms a planar chromene ring with ester group torsion angles affecting packing.
- Compound 6o : NMR (1H, 13C) and HRMS-ESI data validate the tetrahydrobenzo[b]thiophene structure.
- Compound H : IR spectra confirm NH and C=O stretches, consistent with amide functionality.
Biological Activity
Ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with thiophene derivatives under controlled conditions, often utilizing catalysts and specific solvents to optimize yield and purity.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds related to this compound. For instance, derivatives of benzochromenes have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Apoptosis induction |
| This compound | A549 | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure in developing new anticancer agents.
Antimicrobial Activity
Research has also indicated that similar chromene derivatives exhibit antimicrobial properties. The compound's structural features may enhance its ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to disrupt the normal cell cycle, particularly at the G1/S phase transition, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : The compound increases intracellular ROS levels, which can induce oxidative stress and contribute to cell death in tumor cells.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound against MCF-7 cells using a Sulforhodamine B (SRB) assay. The results demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity compared to control groups.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action through molecular docking studies, revealing that the compound binds effectively to Bcl-2 proteins, which are crucial regulators of apoptosis.
Q & A
Basic: What are the common synthetic routes for preparing ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions, including condensation and cyclization , to assemble the thiophene, chromenone, and ester moieties. Key steps include:
- Amide bond formation : Reacting a chromenone carbonyl chloride with a thiophene-amine intermediate under basic conditions (e.g., NaOH in DMF) .
- Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution, often using ethanol and acid catalysts .
- Oxidation/Reduction : For functional group interconversion (e.g., KMnO₄ in acidic media for oxidation; NaBH₄ in methanol for reduction) .
Methodological Tip : Monitor reaction progress with TLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of reactants, particularly for amide coupling steps .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acyl chloride formation .
- Catalyst Use : Employ coupling agents (e.g., HATU, EDCI) to accelerate amide bond formation while minimizing racemization .
Data-Driven Approach : Design a factorial experiment to test variables (solvent, temperature, catalyst) and analyze yields via HPLC .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., ester carbonyl at ~165–170 ppm, thiophene protons at δ 6.5–7.5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement; assign anisotropic displacement parameters and hydrogen bonding patterns .
Advanced: How are crystallographic data contradictions resolved when determining the structure of this compound?
- SHELX Refinement : Use iterative cycles of least-squares refinement and electron density mapping to resolve disordered regions .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s notation) to identify robust intermolecular interactions (e.g., R₂²(8) motifs) that stabilize the crystal lattice .
Case Study : For ambiguous electron density in the chromenone ring, compare bond lengths/angles with similar structures in the Cambridge Structural Database .
Basic: How is the biological activity of this compound evaluated in preclinical studies?
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity via fluorescence quenching), and antimicrobial activity (MIC determination) .
- Target Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proteins like tubulin or DNA gyrase .
Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .
Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
- Key Substituents :
- Chromenone 3-oxo group : Critical for hydrogen bonding with catalytic residues (e.g., in topoisomerase II inhibition) .
- Thiophene substituents : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity and interaction with cysteine residues in target enzymes .
- SAR Workflow : Synthesize analogs (e.g., methyl/fluoro substitutions), compare IC₅₀ values, and perform molecular docking to prioritize candidates .
Advanced: How can conflicting bioactivity data between structural analogs be reconciled?
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .
- Solubility Adjustments : Low solubility may artificially reduce observed activity; test analogs in DMSO/PBS mixtures with <1% DMSO to avoid solvent interference .
- Epistatic Effects : Evaluate synergistic/antagonistic interactions using combination index (CI) models for multi-target compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
